Pendetide

Description

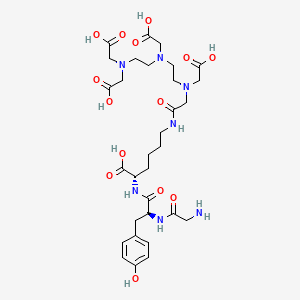

Structure

2D Structure

Properties

CAS No. |

148805-91-8 |

|---|---|

Molecular Formula |

C31H47N7O14 |

Molecular Weight |

741.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C31H47N7O14/c32-14-24(40)34-23(13-20-4-6-21(39)7-5-20)30(50)35-22(31(51)52)3-1-2-8-33-25(41)15-37(17-27(44)45)11-9-36(16-26(42)43)10-12-38(18-28(46)47)19-29(48)49/h4-7,22-23,39H,1-3,8-19,32H2,(H,33,41)(H,34,40)(H,35,50)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,51,52)/t22-,23-/m0/s1 |

InChI Key |

ZMEWRPBAQVSBBB-GOTSBHOMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Deep Dive into Capromab Pendetide's Mechanism of Action in Prostate Cancer Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capromab Pendetide, commercially known as ProstaScint®, is a murine monoclonal antibody-based imaging agent designed for the detection and staging of prostate cancer. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its molecular target, the principles of radioimmunoscintigraphy, and its clinical application in prostate cancer diagnostics. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel cancer diagnostics and therapeutics.

Core Mechanism of Action: Targeting Prostate-Specific Membrane Antigen (PSMA)

The cornerstone of Capromab this compound's functionality lies in its specific targeting of the Prostate-Specific Membrane Antigen (PSMA). PSMA, also known as glutamate carboxypeptidase II, is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells compared to benign prostate tissue.[1][2][3] While present in some other normal tissues, its high level of expression in prostate adenocarcinoma makes it an attractive biomarker for targeted imaging.[1]

Capromab, the antibody component of the agent, is a murine IgG1 monoclonal antibody (7E11-C5.3).[1] A critical and distinguishing feature of Capromab is that it recognizes an intracellular epitope of PSMA, specifically within the cytoplasmic domain. This implies that for the antibody to bind, it must access the interior of the cancer cell. It is hypothesized that this occurs in tumors where there are dying or necrotic cells with compromised membrane integrity, allowing the antibody to penetrate and bind to its target.

The Imaging Construct: From Antibody to Radiopharmaceutical

Capromab itself is not the imaging agent. To enable visualization, it is conjugated to a linker-chelator molecule, glycyl-tyrosyl-(N-ε-diethylenetriamine pentaacetic acid)-lysine (GYK-DTPA). This linker securely holds a radioisotope, Indium-111 (¹¹¹In). The complete radiolabeled immunoconjugate, Indium In-111 Capromab this compound, is what is administered to the patient.

Indium-111 is a gamma-emitting radionuclide, which allows for the detection of its location within the body using a gamma camera through a technique called Single Photon Emission Computed Tomography (SPECT).

Pharmacokinetics and Biodistribution

Following intravenous administration, Capromab this compound circulates throughout the body. Its pharmacokinetic profile is characterized by a slow serum clearance and a long terminal-phase half-life.

| Pharmacokinetic Parameter | Value | Reference |

| Terminal-Phase Half-Life | 67 ± 11 hours | |

| Serum Clearance Rate | 42 ± 22 mL/hr | |

| Volume of Distribution | 4 ± 2.1 L | |

| Urinary Excretion (72h) | Approximately 10% of administered dose |

The agent localizes to areas with prostate cancer cells due to the specific binding of the Capromab antibody to PSMA. Non-antigen-dependent localization is also observed in the liver and spleen, which is attributed to the catabolism of the monoclonal antibody.

Experimental Protocols

Radiolabeling of Capromab this compound

The preparation of Indium In-111 Capromab this compound involves the following key steps:

-

Buffering of Indium-111: A sterile solution of sodium acetate is added to a sterile, non-pyrogenic solution of Indium In-111 Chloride to create a buffered solution.

-

Reconstitution: The buffered Indium-111 solution is then added to the vial containing 0.5 mg of Capromab this compound.

-

Incubation: The mixture is allowed to incubate at room temperature to facilitate the chelation of Indium-111 by the this compound component of the conjugate.

-

Quality Control: Radiochemical purity of the final product is assessed to ensure efficient labeling.

Patient Administration and Imaging Protocol

-

Dosing: The recommended dose is 0.5 mg of Capromab this compound radiolabeled with approximately 5 mCi of Indium-111.

-

Administration: The radiopharmaceutical is administered as a slow intravenous infusion over 5 minutes.

-

Imaging Schedule: Imaging is typically performed 96 to 120 hours (4 to 5 days) after administration. This delay allows for the clearance of the agent from the blood pool, reducing background signal and improving the target-to-background ratio.

-

Imaging Technique: Single Photon Emission Computed Tomography (SPECT) is the standard imaging modality. Often, SPECT is combined with Computed Tomography (SPECT/CT) to provide anatomical co-registration, which aids in the precise localization of areas of uptake.

-

Patient Preparation: Patients may be advised to take a laxative and/or have a cleansing enema before the scan to minimize interference from stool and urine, which can obscure the pelvic region.

Clinical Data and Diagnostic Performance

Capromab this compound has been evaluated in clinical trials for its ability to detect lymph node metastases in high-risk patients and to identify recurrent disease. The diagnostic accuracy, as measured by sensitivity and specificity, has shown variability across studies.

| Clinical Setting | Sensitivity (%) | Specificity (%) | Reference |

| High-Risk for Pelvic Lymph Node Metastases (Study 1) | 62 | 72 | |

| High-Risk for Pelvic Lymph Node Metastases (Study 2) | 52 | 96 | |

| Suspected Recurrent/Residual Disease (Prostate Bed - Study 1) | 49 | 71 | |

| Suspected Recurrent/Residual Disease (Prostate Bed - Study 2) | 77 | 35 | |

| Detection of Lymph Node Involvement (vs. CT/MRI) | 63 (Capromab) vs. 4 (CT) / 15 (MRI) | 72 |

These data indicate that while Capromab this compound can offer improved sensitivity over conventional imaging modalities like CT and MRI for detecting lymph node involvement, its performance can be variable.

Conclusion

Capromab this compound operates through a targeted mechanism, utilizing a monoclonal antibody to deliver a radioisotope to prostate cancer cells that express PSMA. Its unique targeting of an intracellular epitope of PSMA is a key feature of its design. While it has demonstrated clinical utility in specific patient populations for the detection of metastatic and recurrent prostate cancer, its diagnostic performance can be influenced by various factors. This technical guide provides a foundational understanding of the core principles underlying the action of Capromab this compound, which can inform further research and development in the field of targeted cancer imaging.

References

The History and Development of Pendetide for Medical Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pendetide (GYK-DTPA) is a pivotal molecule in the field of nuclear medicine, serving as a bifunctional chelating agent that enables the targeted delivery of radioisotopes for medical imaging. This technical guide provides a comprehensive overview of the history, development, and clinical application of this compound, with a particular focus on its use in the radioimmunoscintigraphic agents Indium (¹¹¹In) capromab this compound (ProstaScint®) and Indium (¹¹¹In) satumomab this compound (OncoScint®). This document details the chemical properties of this compound, experimental protocols for its synthesis, conjugation to monoclonal antibodies, and radiolabeling with Indium-111. Furthermore, it presents a summary of key clinical trial data and explores the underlying biological pathways relevant to its mechanism of action.

Introduction: The Advent of Targeted Radionuclide Imaging

The evolution of medical imaging has been marked by a continuous drive towards greater specificity and sensitivity in disease detection. The development of radiolabeled monoclonal antibodies (mAbs) represented a significant leap forward, offering the potential to visualize tumors by targeting specific antigens expressed on their surface. A critical component of these targeted agents is the bifunctional chelating agent, a molecule capable of securely binding a diagnostic or therapeutic radionuclide while also being attached to a targeting vector, such as a monoclonal antibody. This compound emerged as a key player in this field.

The Genesis of this compound: A Molecular Bridge for Imaging

This compound, chemically known as N⁶-[N-[2-[--INVALID-LINK--amino]ethyl]-N-(carboxymethyl)glycyl]-N²-(N-glycyl-L-tyrosyl)-L-lysine, is a derivative of pentetic acid (DTPA) linked to the tripeptide Glycine-Tyrosine-Lysine (GYK).[1] This unique structure provides two essential functionalities:

-

The DTPA moiety: A powerful chelating agent that forms a stable complex with metallic radionuclides, most notably Indium-111 (¹¹¹In).

-

The tripeptide linker: The GYK sequence provides a spacer and a reactive site (the ε-amino group of lysine) for covalent conjugation to monoclonal antibodies.

This dual nature allows this compound to act as a stable bridge, linking the gamma-emitting ¹¹¹In to a tumor-targeting antibody, thereby creating a potent radioimmunoscintigraphic agent.

Key this compound-Based Imaging Agents

Indium (¹¹¹In) capromab this compound (ProstaScint®)

Approved by the FDA in 1996, ProstaScint® is a radioimmunoconjugate of the murine monoclonal antibody capromab and this compound, radiolabeled with ¹¹¹In.[2] Capromab targets an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA), a glycoprotein that is highly overexpressed in prostate cancer cells.[2][3][4] This agent has been utilized for the diagnostic imaging of prostate cancer, particularly in identifying soft tissue metastases.

Indium (¹¹¹In) satumomab this compound (OncoScint® CR/OV)

Satumomab this compound was the first monoclonal antibody-based imaging agent approved by the FDA for tumor imaging. It consists of the murine monoclonal antibody satumomab (B72.3) conjugated to this compound and labeled with ¹¹¹In. Satumomab targets the Tumor-Associated Glycoprotein 72 (TAG-72), which is expressed on the surface of various adenocarcinomas, including colorectal and ovarian cancers.

Mechanism of Action

The mechanism of action for this compound-based imaging agents is a multi-step process:

-

Administration: The radiolabeled antibody-pendetide conjugate is administered to the patient intravenously.

-

Circulation and Targeting: The monoclonal antibody circulates through the bloodstream and specifically binds to its target antigen on the surface of tumor cells.

-

Radionuclide Localization: The attached ¹¹¹In is consequently localized to the tumor site.

-

Imaging: The gamma rays emitted by ¹¹¹In are detected by a gamma camera, allowing for the visualization of the tumor through techniques like Single-Photon Emission Computed Tomography (SPECT).

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound-based imaging agents.

Table 1: Radiolabeling and Physicochemical Properties

| Parameter | Value | Reference |

| Capromab this compound | ||

| Radionuclide | Indium-111 | |

| Recommended Dose | 0.5 mg Capromab this compound | |

| ¹¹¹In Activity for Labeling | 5 mCi | |

| Terminal-phase Half-life | 67 ± 11 hours | |

| Serum Clearance Rate | 42 ± 22 mL/hr | |

| Volume of Distribution | 4 ± 2.1 L | |

| Satumomab this compound | ||

| Radionuclide | Indium-111 | |

| Recommended Dose | 1 mg Satumomab this compound | |

| ¹¹¹In Activity for Labeling | 5 mCi |

Table 2: Clinical Efficacy of Indium (¹¹¹In) capromab this compound in Prostate Cancer

| Study Population | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | No. of Patients | Reference |

| High-risk for pelvic lymph node metastases | 63% | 72% | 62% | 72% | 152 | |

| Suspected recurrent/residual disease (prostatic fossa biopsy) | 50% | 70% | - | - | 158 | |

| Overall Accuracy (pelvic lymph node dissection) | 68% | 152 | ||||

| Overall Accuracy (prostatic fossa biopsy) | 63% | 158 |

Table 3: Clinical Efficacy of Indium (¹¹¹In) satumomab this compound in Colorectal and Ovarian Cancer

| Study Population | Finding | Value | No. of Patients | Reference |

| Colorectal or Ovarian Cancer with suspected carcinomatosis | Mean Uptake Ratio (No Carcinomatosis) | 1.12 | 22 | |

| Mean Uptake Ratio (Carcinomatosis) | 2.12 | 7 | ||

| Colorectal Cancer (vs. CT) | Sensitivity | 69% (vs. 44% for CT) | 155 | |

| Ovarian Cancer (vs. CT) | Sensitivity | 69% (vs. 44% for CT) | - |

Experimental Protocols

Synthesis of this compound (GYK-DTPA)

General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Tripeptide:

-

Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a non-polar solvent like dichloromethane (DCM) and then washed with dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Lysine, with side-chain protection) is coupled to the resin using a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. The completion of the reaction is monitored (e.g., using a Kaiser test).

-

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the coupled amino acid is removed using a solution of piperidine in DMF.

-

Subsequent Amino Acid Couplings: The next Fmoc-protected amino acids (Tyrosine, then Glycine) are sequentially coupled to the growing peptide chain using the same coupling and deprotection steps.

-

DTPA Conjugation: A monoreactive DTPA derivative (with four of its five carboxyl groups protected) is coupled to the N-terminus of the peptide on the resin.

-

Cleavage and Deprotection: The peptide-DTPA conjugate is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of this compound to a Monoclonal Antibody

The conjugation of this compound to a monoclonal antibody, such as capromab or satumomab, is typically achieved by targeting the ε-amino groups of lysine residues on the antibody surface.

General Protocol for Lysine Conjugation:

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific concentration and pH (typically pH 8-9 to facilitate the reaction with primary amines).

-

Activation of this compound: The carboxylic acid group of the DTPA moiety of this compound is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

-

Conjugation Reaction: The activated this compound is added to the antibody solution and allowed to react for a specific time at a controlled temperature. The molar ratio of this compound to antibody is a critical parameter to control the degree of conjugation.

-

Purification of the Conjugate: The resulting antibody-Pendetide conjugate is purified to remove unconjugated this compound and other reactants. This is often achieved using size-exclusion chromatography or dialysis.

-

Characterization: The conjugate is characterized to determine the average number of this compound molecules per antibody (conjugation ratio) and to confirm that the immunoreactivity of the antibody has been preserved.

Radiolabeling with Indium-111

The final step in the preparation of the imaging agent is the radiolabeling of the antibody-Pendetide conjugate with ¹¹¹In.

General Radiolabeling Protocol:

-

Preparation of Reagents: A sterile, pyrogen-free solution of Indium (¹¹¹In) chloride is obtained. The antibody-Pendetide conjugate is prepared in a suitable buffer.

-

Labeling Reaction: The ¹¹¹In chloride is added to the antibody-Pendetide conjugate solution and incubated at room temperature for a specified period (e.g., 30 minutes). The pH of the reaction mixture is crucial and is often maintained using a buffer like sodium acetate.

-

Quality Control: The radiolabeling efficiency and radiochemical purity of the final product are determined using methods like instant thin-layer chromatography (ITLC) or HPLC. The radiochemical yield for ¹¹¹In-DTPA-D-Phe1-octreotide has been reported to be greater than 95%.

-

Sterile Filtration: The final radiolabeled product is passed through a sterile filter before administration to the patient.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway of Prostate-Specific Membrane Antigen (PSMA), the target of capromab. PSMA expression has been shown to modulate key signaling pathways involved in prostate cancer progression.

Caption: PSMA signaling pathway in prostate cancer.

Experimental Workflow

The following diagram outlines the general experimental workflow for the preparation and use of a this compound-based radioimmunoscintigraphy agent.

Caption: Workflow for this compound-based radioimmunoscintigraphy.

Conclusion

This compound has played a crucial role in the history of targeted medical imaging, enabling the development of the first FDA-approved monoclonal antibody-based imaging agents. Its robust chelation of Indium-111 and its straightforward conjugation to antibodies have made it a valuable tool in the diagnosis and staging of cancers, particularly prostate, colorectal, and ovarian cancers. While newer imaging modalities and targeting agents have since emerged, the principles established with this compound-based agents have laid a critical foundation for the ongoing development of more advanced and specific radiopharmaceuticals for personalized medicine. The detailed understanding of its synthesis, conjugation, and clinical application remains of significant interest to researchers and professionals in the field of drug development and nuclear medicine.

References

Pendetide's Role in Targeting Prostate-Specific Membrane Antigen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Pendetide's role in the targeting of Prostate-Specific Membrane Antigen (PSMA) for the diagnostic imaging of prostate cancer. This compound, a derivative of diethylenetriaminepentaacetic acid (DTPA), serves as a crucial chelating agent in the radioimmunoconjugate, Capromab this compound (ProstaScint®). This agent combines the murine monoclonal antibody Capromab (7E11-C5.3) with the radioisotope Indium-111 (¹¹¹In). A key characteristic of this interaction is the antibody's specificity for an intracellular epitope of PSMA, a unique feature that dictates its mechanism of action and clinical utility. This document details the molecular interactions, experimental protocols for radiolabeling and imaging, and a summary of quantitative data from preclinical and clinical studies.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic imaging and therapeutic agents.[1] Capromab this compound, commercially known as ProstaScint®, was one of the early FDA-approved agents for the radioimmunoscintigraphy of prostate cancer.[2] It is an immunoconjugate composed of Capromab, a murine IgG1 monoclonal antibody, and this compound (GYK-DTPA-HCl), a linker-chelator that securely holds a radioisotope.[2][3] This guide focuses on the technical aspects of this compound's function within this complex, its interaction with PSMA, and the methodologies employed in its scientific and clinical evaluation.

Molecular Interaction and Signaling Pathway

The targeting mechanism of Capromab this compound is distinct from many other PSMA-targeting agents. The monoclonal antibody component, 7E11-C5.3, binds to a specific intracellular epitope of PSMA.[4] This epitope has been identified as the six-amino-acid sequence MWNLLH located at the N-terminus of the PSMA protein.

This intracellular binding site has a significant implication: for the antibody to access its target, the integrity of the prostate cancer cell membrane must be compromised. Therefore, Capromab this compound primarily targets non-viable, apoptotic, or necrotic tumor cells. Once administered intravenously, the ¹¹¹In-labeled Capromab this compound circulates in the bloodstream and accumulates in areas of prostate cancer where there is cell death or membrane permeability, allowing the antibody to enter the cell and bind to the PSMA epitope. The gamma radiation emitted by the ¹¹¹In is then detected by a gamma camera to produce scintigraphic images.

Experimental Protocols

Radiolabeling of Capromab this compound with Indium-111

The preparation of ¹¹¹In-Capromab this compound is performed using a kit (ProstaScint® Kit). The following is a generalized protocol based on the product monograph and related literature.

Materials:

-

ProstaScint® vial (containing 0.5 mg of Capromab this compound)

-

Vial of sodium acetate buffer

-

Sterile, non-pyrogenic Indium-111 Chloride solution

-

Sterile syringes and needles

-

Waterproof gloves

-

Dose calibrator

-

Sterile 0.22 µm filter

Procedure:

-

Using a sterile syringe, withdraw the required volume of sodium acetate buffer.

-

Add the sodium acetate buffer to the vial of Indium-111 Chloride to buffer the solution.

-

Withdraw the buffered Indium-111 Chloride solution (typically 5 mCi).

-

Add the buffered Indium-111 Chloride to the ProstaScint® vial containing the Capromab this compound.

-

Gently swirl the vial and allow it to incubate at room temperature for the time specified in the kit instructions.

-

After incubation, draw the final radiolabeled product through a sterile 0.22 µm filter into a new sterile syringe.

-

Measure the radioactivity of the final patient dose in a dose calibrator.

In Vitro Binding and Specificity Assays

In vitro studies are essential to confirm the binding specificity of the radiolabeled antibody.

Cell Lines:

-

PSMA-positive: LNCaP

-

PSMA-negative: PC-3

Protocol for Cell Binding Specificity:

-

Seed PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells in separate culture dishes.

-

To allow access to the intracellular epitope, LNCaP cells can be permeabilized.

-

For blocking experiments, add a 100-fold excess of non-radiolabeled Capromab to a set of dishes 15 minutes prior to adding the radiolabeled antibody.

-

Add a known concentration (e.g., 10 nM) of ¹¹¹In-Capromab this compound to all dishes.

-

Incubate the cells for a specified period (e.g., 2 hours at 37°C).

-

Wash the cells to remove unbound antibody.

-

Lyse the cells and measure the radioactivity using a gamma counter.

-

Compare the binding in PSMA-positive vs. PSMA-negative cells and in blocked vs. unblocked conditions to determine specificity.

Preclinical SPECT Imaging

Animal models are used to assess the in vivo biodistribution and tumor-targeting capabilities of the radiopharmaceutical.

Animal Model:

-

Male mice bearing LNCaP (PSMA-positive) and PC-3 (PSMA-negative) xenografts.

Imaging Protocol:

-

Administer a known activity of ¹¹¹In-Capromab this compound (e.g., 25 MBq) intravenously to each mouse.

-

At various time points post-injection (e.g., 1, 3, 5, and 7 days), anesthetize the mice and perform SPECT imaging.

-

Acquire images using a gamma camera with appropriate energy windows for ¹¹¹In.

-

Following the final imaging session, euthanize the animals and collect major organs and tumors.

-

Measure the radioactivity in each tissue using a gamma counter to determine the biodistribution (% injected dose per gram of tissue).

Clinical SPECT Imaging Protocol

The following is a generalized clinical imaging protocol for ProstaScint®.

Patient Preparation and Administration:

-

Administer 0.5 mg of Capromab this compound radiolabeled with approximately 5 mCi of ¹¹¹In via a slow intravenous injection over 5 minutes.

-

The patient returns for imaging typically 4 days (96 hours) after the injection.

Imaging Acquisition:

-

SPECT images of the pelvis and abdomen are acquired.

-

A dual-isotope technique may be employed, where technetium-99m (⁹⁹mTc)-labeled red blood cells are also administered to visualize the blood pool. This helps to differentiate between antibody uptake in lymph nodes and activity within blood vessels.

-

SPECT acquisition parameters typically involve a 64x64 or 128x128 matrix over a 360-degree rotation.

Image Analysis:

-

The acquired SPECT data is reconstructed.

-

If a dual-isotope protocol is used, the ⁹⁹mTc data (blood pool) can be subtracted from the ¹¹¹In data to enhance the visualization of metastatic sites.

-

Images are interpreted by a trained physician to identify areas of abnormal uptake suggestive of metastatic prostate cancer.

Quantitative Data

Preclinical Biodistribution

The biodistribution of ¹¹¹In- and ¹²⁵I-labeled Capromab was compared in mice with LNCaP xenografts.

| Organ | ¹²⁵I-Capromab (%ID/g) | ¹¹¹In-Capromab (%ID/g) |

| Tumor | 13 ± 8 | 29 ± 9 |

| Blood | 4.5 ± 0.8 | 10 ± 1 |

| Liver | 3.6 ± 0.4 | 11 ± 2 |

| Spleen | 2.1 ± 0.4 | 12 ± 2 |

| Kidneys | 1.8 ± 0.3 | 4.7 ± 0.6 |

| Bone | 1.0 ± 0.2 | 4.1 ± 0.8 |

| Data presented as mean ± SD at 5 days post-injection. |

Clinical Performance in Detecting Pelvic Lymph Node Metastases

The diagnostic performance of Capromab this compound imaging has been evaluated in several clinical trials for the detection of pelvic lymph node metastases in patients with high-risk prostate cancer.

| Study | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value |

| Pivotal Phase 3 Trial | 62% | 72% | 62% | 72% |

| Review by Coulthard et al. | 52% | 96% | - | - |

| Review by Coulthard et al. (Study 2) | 62% | 72% | - | - |

| Raj et al. | 73% | 53% | 89% | - |

Clinical Performance in Detecting Recurrent Disease

The utility of Capromab this compound in identifying recurrent prostate cancer in the prostate bed after prostatectomy has also been assessed.

| Study | Sensitivity | Specificity |

| Review by Coulthard et al. | 49% | 71% |

| Review by Coulthard et al. (Study 2) | 77% | 35% |

Conclusion

This compound plays an indispensable role as the chelating component of Capromab this compound, enabling the stable attachment of Indium-111 to the PSMA-targeting antibody, Capromab. The unique targeting of an intracellular PSMA epitope by the 7E11-C5.3 antibody defines the agent's mechanism of action, primarily localizing to non-viable tumor cells. While newer, small-molecule PSMA-targeting agents that bind to the extracellular domain have largely superseded Capromab this compound in clinical practice due to improved imaging characteristics, this technical guide provides a comprehensive overview of the foundational principles and methodologies associated with this first-generation PSMA-targeted imaging agent. The data and protocols presented herein remain valuable for researchers in the field of radiopharmaceutical development and for understanding the historical context of PSMA-targeted therapies and diagnostics.

References

- 1. What is the mechanism of Capromab this compound? [synapse.patsnap.com]

- 2. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Biochemical characterization and mapping of the 7E11-C5.3 epitope of the prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Epitope of PSMA Targeted by Pendetide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein, is a well-established biomarker and therapeutic target in prostate cancer. While the majority of PSMA-targeting agents are directed against its large extracellular domain, the diagnostic agent Capromab Pendetide (ProstaScint®) is unique in its targeting of an intracellular epitope of PSMA.[1][2][3][4][5] This in-depth guide provides a comprehensive overview of the intracellular epitope of PSMA targeted by this compound, including its identification, binding characteristics, associated signaling pathways, and the experimental methodologies used for its characterization.

The Intracellular PSMA Epitope and its Identification

The monoclonal antibody in this compound, known as Capromab or 7E11-C5, specifically recognizes a linear epitope located on the N-terminal intracellular domain of PSMA. This intracellular localization means that this compound can only bind to its target in non-viable cells, such as necrotic or apoptotic tumor cells, where the integrity of the cell membrane is compromised. This characteristic has been a limiting factor in its clinical sensitivity.

Epitope Mapping

The specific epitope recognized by the 7E11-C5 antibody was identified through epitope mapping using synthetic peptides. The minimal reactive peptide was determined to be the six-amino acid sequence:

Met-Trp-Asn-Leu-Leu-His (MWNLLH)

Quantitative Data

The binding affinity of the 7E11-C5 antibody to its intracellular PSMA epitope has been characterized in vitro. The following table summarizes the available quantitative data.

| Parameter | Value | Cell Line | Condition | Reference |

| Dissociation Constant (Kd) | 6.69 nM | LNCaP | Permeated cells | |

| Maximum Binding Sites (Bmax) | 95,000 sites/cell | LNCaP | Permeated cells | |

| Immunoreactive Fraction | 87 ± 1% | LNCaP cell membranes | In vitro binding assay |

Experimental Protocols

Epitope Mapping using Synthetic Peptides

While the exact, detailed protocol for the original epitope mapping of 7E11-C5 is not publicly available, a general methodology based on the cited literature would involve the following steps:

-

Peptide Synthesis: A library of overlapping synthetic peptides spanning the entire intracellular domain of PSMA is synthesized. For fine-mapping, peptides with single amino acid deletions or substitutions would also be created.

-

Peptide Immobilization: The synthetic peptides are immobilized onto a solid support, such as a 96-well ELISA plate. This can be achieved by direct adsorption or through a capture tag (e.g., biotin-streptavidin).

-

Antibody Incubation: The immobilized peptides are incubated with the 7E11-C5 monoclonal antibody.

-

Washing: Unbound antibody is removed by washing the plate with a suitable buffer (e.g., PBS with Tween-20).

-

Detection: The bound 7E11-C5 antibody is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction upon addition of a substrate.

-

Data Analysis: The signal intensity from each well is measured, and the peptides that show a strong signal are identified as containing the epitope. The minimal reactive peptide sequence is determined by comparing the binding to progressively truncated peptides.

Radiolabeling of Capromab with Indium-111

This compound is a conjugate of the Capromab antibody and a linker-chelator, glycyl-tyrosyl-(N, ε-diethylenetriaminepentaacetic acid)-lysine hydrochloride (GYK-DTPA-HCl). This chelator is used to radiolabel the antibody with Indium-111 (¹¹¹In). A general protocol for this process is as follows:

-

Conjugation: The GYK-DTPA-HCl linker-chelator is covalently coupled to the 7E11-C5.3 antibody.

-

Preparation of ¹¹¹In: Indium-111 chloride is obtained in a suitable buffer.

-

Radiolabeling Reaction: A mixture of the conjugated antibody and ¹¹¹InCl₃ is incubated to allow the chelation of the radioisotope by the DTPA moiety.

-

Purification: The radiolabeled antibody (¹¹¹In-Capromab this compound) is purified from unconjugated ¹¹¹In using methods like size-exclusion chromatography.

-

Quality Control: The radiochemical purity and labeling efficiency are determined using techniques such as thin-layer chromatography (TLC).

Signaling Pathways Associated with the PSMA Intracellular Domain

The intracellular domain of PSMA, though short, plays a role in cellular signaling. It contains a motif that mediates the internalization of PSMA through clathrin-coated pits. Furthermore, PSMA has been shown to modulate signaling pathways that are crucial for prostate cancer progression, notably by shifting the balance from the MAPK pathway towards the pro-survival PI3K-AKT pathway. This is thought to occur through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a signaling complex involving β1-integrin and IGF-1R.

Below are diagrams illustrating the PSMA structure and its role in signaling.

Caption: Structure of Prostate-Specific Membrane Antigen (PSMA).

Caption: PSMA-mediated shift from MAPK to PI3K-AKT signaling.

Experimental Workflow: From Antibody to Imaging

The overall process of utilizing Capromab this compound for diagnostic imaging involves several key stages, from the production of the antibody to the final SPECT imaging of the patient.

Caption: Workflow for Capromab this compound (ProstaScint®) production and use.

Conclusion

Capromab this compound represents a unique approach to targeting PSMA by recognizing an intracellular epitope. While its clinical utility has been superseded by agents targeting the extracellular domain, the study of its interaction with the N-terminal "MWNLLH" epitope has provided valuable insights into the biology of PSMA. Understanding the specifics of this intracellular targeting, the associated signaling pathways, and the methodologies used for its characterization remains relevant for researchers in the field of prostate cancer diagnostics and therapeutics. The data and protocols summarized in this guide offer a technical foundation for professionals involved in the ongoing development of novel cancer-targeting strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Capromab this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 111In-capromab this compound: the evolution of prostate specific membrane antigen and the nuclear imaging of its 111In-labelled murine antibody in the evaluation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Whitepaper for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Initial Clinical Evaluation of Pendetide (ProstaScint®)

Abstract

This compound, commercially known as ProstaScint®, represents a pioneering development in the field of radioimmunoscintigraphy for the diagnosis of prostate cancer. This murine monoclonal antibody, targeted to an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA), provided a novel approach to imaging soft tissue metastases. This technical guide delves into the discovery of this compound, the methodologies of its initial clinical trials, and the underlying molecular pathways. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important diagnostic agent.

Discovery and Development

The journey of this compound (capromab this compound) began with the identification of a suitable antigenic target for prostate cancer. In 1987, Gerald Murphy, Julius Horoszewicz, and their colleagues developed the murine monoclonal antibody 7E11-C5 from mice immunized with the LNCaP human prostate cancer cell line[1][2]. This antibody was found to recognize an antigen present in both normal and malignant prostate epithelium[1][2].

Subsequent research by Warren Heston and William Fair at Memorial Sloan Kettering Cancer Center utilized the 7E11-C5 antibody to clone the gene for this antigen in 1993, which they named Prostate-Specific Membrane Antigen (PSMA)[1]. PSMA is a type II transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells compared to benign prostate tissue.

Recognizing the diagnostic potential of targeting PSMA, Cytogen Corporation developed ProstaScint®. This agent consists of the 7E11-C5.3 antibody conjugated to a linker-chelator, glycyl-tyrosyl-(N,ε-diethylenetriaminepentaacetic acid)-lysine hydrochloride (GYK-DTPA-HCl). This chelator allows for the stable attachment of the radioisotope Indium-111 (¹¹¹In), enabling imaging via Single-Photon Emission Computed Tomography (SPECT). ProstaScint® received approval from the U.S. Food and Drug Administration (FDA) in 1996 for the detection of prostate carcinoma and soft tissue metastases.

Initial Clinical Trials

The clinical development of ProstaScint® involved Phase I, II, and III trials. The pivotal studies focused on two primary patient populations: newly diagnosed patients at high risk for pelvic lymph node metastases and post-prostatectomy patients with a rising Prostate-Specific Antigen (PSA) level, suggesting recurrent disease.

Study Design and Patient Population

The initial clinical trials were designed to assess the safety and imaging performance of ¹¹¹In-capromab this compound.

-

High-Risk, Newly Diagnosed Patients: These trials enrolled patients with biopsy-proven prostate cancer who were considered at high risk for metastatic disease to the pelvic lymph nodes, based on factors such as a high Gleason score or elevated PSA levels. The goal was to determine if ProstaScint® could more accurately stage these patients compared to conventional imaging modalities like CT and MRI.

-

Patients with Suspected Recurrence: This cohort included patients who had undergone radical prostatectomy and subsequently showed rising PSA levels, a condition known as biochemical recurrence. These patients often had negative or equivocal results from other imaging tests, and ProstaScint® was evaluated for its ability to localize occult recurrent disease.

Quantitative Data from Initial Clinical Trials

The following tables summarize the quantitative data from key initial clinical trials of ProstaScint®.

Table 1: Imaging Performance in High-Risk, Newly Diagnosed Patients

| Metric | ProstaScint® | CT | MRI |

| Sensitivity | 62% | 4% | 15% |

| Specificity | 72% | - | - |

| Overall Accuracy | 68% | - | - |

Data from a pivotal study of 152 patients.

Table 2: Imaging Performance in Patients with Recurrent Prostate Cancer (Prostate/Bed)

| Metric | ProstaScint® |

| Sensitivity | 67.2% |

| Specificity | 56.7% |

| Accuracy | 63.7% |

| Positive Predictive Value | 75.9% |

| Negative Predictive Value | 45.9% |

Data from a prospective clinical trial comparing ProstaScint® to another imaging agent.

Table 3: Imaging Performance in Patients with Recurrent Prostate Cancer (Extraprostatic Disease)

| Metric | ProstaScint® |

| Sensitivity | 10.0% |

| Specificity | 86.7% |

| Accuracy | 42.9% |

| Positive Predictive Value | 50.0% |

| Negative Predictive Value | 41.9% |

Data from the same prospective clinical trial as Table 2.

Experimental Protocols

Radiolabeling of Capromab this compound with Indium-111

The preparation of ¹¹¹In-capromab this compound for clinical use follows a standardized protocol.

Materials:

-

ProstaScint® Kit containing:

-

One vial of 0.5 mg capromab this compound in 1 mL sodium phosphate buffered saline (pH 6)

-

One vial of 82 mg sodium acetate in 2 mL Water for Injection (pH 5-7)

-

-

Sterile, non-pyrogenic high-purity Indium-111 chloride solution

-

Sterile syringes and needles

-

0.22 µm sterile filter (included in the kit)

-

Dose calibrator

Procedure:

-

Aseptically add the sodium acetate solution to the Indium-111 chloride solution to buffer it.

-

Transfer the buffered Indium-111 chloride solution to the vial containing the capromab this compound.

-

Gently swirl the contents and allow to incubate at room temperature for at least 30 minutes.

-

Draw the radiolabeled antibody into a sterile syringe through the provided 0.22 µm filter.

-

Measure the radioactivity of the final dose in a dose calibrator. The recommended dose is 0.5 mg of capromab this compound radiolabeled with 4-5 mCi of Indium-111.

SPECT Imaging Protocol

The imaging protocol for ProstaScint® is designed to optimize the detection of metastatic prostate cancer.

Patient Preparation:

-

Obtain a thorough patient history, including prior treatments and other imaging results.

-

No specific dietary restrictions are required.

Administration:

-

The prepared dose of ¹¹¹In-capromab this compound is administered as a slow intravenous infusion over 5 minutes.

Imaging Schedule:

-

Blood Pool Imaging: An initial SPECT scan of the pelvis is performed approximately 30 minutes after infusion to visualize the blood pool. Alternatively, a dual-isotope technique can be employed at the time of the delayed imaging.

-

Delayed Imaging: The primary diagnostic images are acquired between 72 and 120 hours post-infusion. This delay allows for the clearance of the radiotracer from the bloodstream, improving the target-to-background ratio.

Dual-Isotope SPECT Imaging:

To improve the anatomical localization of ProstaScint® uptake and reduce false-positive results from blood pool activity, a dual-isotope technique is often employed.

-

At the time of the delayed imaging (72-120 hours post-¹¹¹In-capromab this compound infusion), the patient's red blood cells are labeled with Technetium-99m (⁹⁹mTc).

-

A simultaneous SPECT acquisition of both ¹¹¹In and ⁹⁹mTc is performed.

-

The ⁹⁹mTc-RBC images provide a clear map of the vasculature, which can be co-registered and subtracted from the ¹¹¹In-ProstaScint® images to more accurately identify sites of antibody accumulation in soft tissues.

Image Acquisition and Reconstruction:

-

SPECT images of the abdomen and pelvis are acquired.

-

A 64x64 or 128x128 matrix is used with a minimum of 60 or 120 stops, respectively, over a 360-degree rotation.

-

Image reconstruction is performed using a Butterworth filter or an equivalent algorithm.

Signaling Pathways and Experimental Workflows

PSMA-Related Signaling Pathways

PSMA is not merely a passive cell surface marker; it is an active participant in signaling pathways that promote prostate cancer cell growth, survival, and migration.

References

Pendetide as a Chelating Agent for Indium-111: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pendetide, a derivative of the synthetic octapeptide octreotide, is a crucial bifunctional chelating agent in the field of nuclear medicine. Its primary application lies in its ability to firmly bind the radionuclide Indium-111 (¹¹¹In), creating the radiopharmaceutical known as ¹¹¹In-pentetreotide. This complex is widely recognized under the trade name OctreoScan™ and is instrumental in the diagnostic imaging of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2][3][4] This technical guide provides a comprehensive overview of the chemistry, experimental protocols, and clinical significance of this compound as a chelating agent for Indium-111.

This compound is chemically a conjugate of octreotide and diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent.[5] The octreotide component serves as the biologically active moiety, targeting SSTRs, particularly subtypes 2 and 5, which are frequently present in high densities on the surface of NET cells. The DTPA portion acts as a stable cage for the trivalent Indium-111 cation, preventing its release in vivo and ensuring that the radioactivity is localized to the tumor site.

The resulting radiolabeled compound, ¹¹¹In-pentetreotide, allows for the visualization of primary and metastatic NETs through single-photon emission computed tomography (SPECT). This guide will delve into the technical aspects of preparing and evaluating this important diagnostic agent.

Chemical Properties and Chelation Reaction

This compound is synthesized by covalently linking a derivative of DTPA to the N-terminus of octreotide. This modification allows for the stable chelation of Indium-111 without significantly compromising the peptide's affinity for its target receptors.

Chemical Structure of this compound (Octreotide-DTPA):

This compound consists of the octapeptide octreotide linked to a DTPA molecule. The systematic name for pentetreotide is [N-(diethylenetriamine-N,N,N',N''-tetraacetic acid-N''-acetyl)-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-L-threoninol cyclic (2→7) disulfide].

Experimental Protocols

Radiolabeling of this compound with Indium-111

The preparation of ¹¹¹In-pentetreotide is typically performed using a kit-based formulation, such as the OctreoScan™ kit. The following is a generalized protocol based on publicly available information.

Materials:

-

OctreoScan™ kit containing:

-

A reaction vial with 10 µg of pentetreotide, along with stabilizing agents.

-

A vial of sterile, non-pyrogenic Indium-111 chloride solution (¹¹¹InCl₃) in dilute HCl.

-

-

Sterile saline solution (0.9% NaCl) for injection.

-

Lead shielding for handling radioactive materials.

-

Sterile syringes and needles.

-

A dose calibrator to measure radioactivity.

Procedure:

-

Place the reaction vial containing the lyophilized this compound in a lead pot.

-

Using a shielded sterile syringe, withdraw the required activity of ¹¹¹InCl₃ solution.

-

Aseptically add the ¹¹¹InCl₃ solution to the reaction vial.

-

Gently swirl the vial to ensure complete dissolution of the lyophilized powder.

-

Allow the reaction to proceed at room temperature for a specified time, typically around 30 minutes.

-

Visually inspect the final solution for any particulate matter or discoloration before use.

-

Measure the total activity of the final preparation in a dose calibrator.

-

The final product should be used within 6 hours of preparation.

Quality Control

To ensure the safety and efficacy of the radiopharmaceutical, several quality control tests are mandatory. The primary goal is to determine the radiochemical purity of the ¹¹¹In-pentetreotide preparation.

3.2.1 Radiochemical Purity Testing

The radiochemical purity is defined as the percentage of the total radioactivity in the desired chemical form, which is ¹¹¹In-pentetreotide. The acceptable limit for radiochemical purity is typically greater than 90%. Common methods for determining radiochemical purity include instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC).

ITLC Method:

-

Stationary Phase: ITLC-SG (silica gel impregnated glass fiber) strips.

-

Mobile Phase: A suitable solvent system that can separate ¹¹¹In-pentetreotide from free ¹¹¹In. A common mobile phase is 0.1 M sodium citrate buffer at pH 5.0.

-

Procedure:

-

Apply a small spot of the ¹¹¹In-pentetreotide solution onto the origin of the ITLC strip.

-

Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.

-

Allow the solvent front to migrate near the top of the strip.

-

Remove the strip and let it dry.

-

Determine the distribution of radioactivity on the strip using a radiochromatogram scanner.

-

-

Interpretation: In this system, ¹¹¹In-pentetreotide remains at the origin (Rf = 0.0), while free ¹¹¹In migrates with the solvent front (Rf = 1.0).

HPLC Method:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detector: A radiometric detector in series with a UV detector.

-

Procedure:

-

Inject a small volume of the ¹¹¹In-pentetreotide solution into the HPLC system.

-

Elute the components using the specified mobile phase gradient.

-

Monitor the eluate for radioactivity and UV absorbance.

-

-

Interpretation: The retention time of ¹¹¹In-pentetreotide will be distinct from that of free ¹¹¹In and other potential impurities. The radiochemical purity is calculated by integrating the peak areas in the radiochromatogram.

Quantitative Data

The following tables summarize key quantitative data for ¹¹¹In-pentetreotide.

Table 1: Radiolabeling and Stability Data

| Parameter | Value | Reference(s) |

| Radiochemical Purity (RCP) | > 90% | |

| Radiolabeling Efficiency | Typically > 95% | |

| Stability in final product | Stable for at least 6 hours post-reconstitution | |

| In vitro stability in human serum | High stability with minimal dissociation |

Table 2: Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Reference(s) |

| Somatostatin Receptor 2 (SSTR2) | High affinity (in the low nanomolar range) | |

| Somatostatin Receptor 5 (SSTR5) | Moderate to high affinity | |

| Somatostatin Receptor 3 (SSTR3) | Lower affinity |

Table 3: Dosimetry of ¹¹¹In-Pentetreotide

| Organ | Estimated Absorbed Dose (mGy/MBq) |

| Spleen | 0.150 |

| Kidneys | 0.120 |

| Liver | 0.034 |

| Bladder Wall | 0.080 |

| Red Marrow | 0.020 |

| Total Body | 0.015 |

Data adapted from publicly available dosimetry information for OctreoScan™.

Visualizations

Chelation of Indium-111 by this compound

The following diagram illustrates the chelation of the Indium-111 ion by the DTPA moiety of this compound.

Caption: Chelation reaction of this compound with Indium-111.

Experimental Workflow for ¹¹¹In-Pendetide Preparation and Quality Control

This diagram outlines the key steps in the preparation and quality control of ¹¹¹In-pentetreotide.

Caption: Experimental workflow for ¹¹¹In-Pendetide.

Simplified Signaling Pathways of Somatostatin Receptors 2 and 5

Indium-111 pentetreotide primarily targets SSTR2 and SSTR5. The activation of these G-protein coupled receptors initiates several downstream signaling cascades.

Caption: Signaling of SSTR2 and SSTR5 upon binding.

Conclusion

This compound serves as a robust and reliable chelating agent for Indium-111, enabling the targeted delivery of this radionuclide to neuroendocrine tumors for diagnostic imaging. The resulting radiopharmaceutical, ¹¹¹In-pentetreotide, has become an indispensable tool in nuclear oncology. A thorough understanding of its chemical properties, preparation, and quality control is essential for its safe and effective clinical use. The continued study of its interactions with somatostatin receptors and the downstream signaling pathways it modulates will be crucial for the development of novel therapeutic strategies targeting these tumors.

References

Exploratory Research on Pendetide for Non-Prostate Cancer Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pendetide, as a component of the radiolabeled murine monoclonal antibody ¹¹¹In-Capromab this compound (ProstaScint®), has been primarily developed and utilized for the imaging of prostate cancer. Its mechanism of action is the targeting of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein highly expressed in prostatic adenocarcinoma.[1][2] However, a compelling body of evidence has demonstrated that PSMA is also expressed in the tumor-associated neovasculature of a wide array of non-prostate solid malignancies.[3][4][5] This expression is largely absent in the vasculature of corresponding benign tissues, presenting PSMA as a promising target for anti-angiogenic imaging and therapy in cancers beyond the prostate.

This technical guide provides an in-depth exploration of the scientific rationale, preclinical and clinical evidence, and experimental methodologies for the application of this compound in non-prostate cancers. It summarizes the quantitative data on PSMA expression across various tumor types, details the established protocols for radiolabeling and immunoscintigraphy, and visualizes the underlying biological and experimental frameworks. The primary focus is on ¹¹¹In-Capromab this compound, the most studied form of this agent.

The Rationale: PSMA Expression in Tumor Neovasculature

The utility of Capromab this compound in non-prostate cancers is predicated on the expression of its target, PSMA, on the endothelial cells of newly formed blood vessels that support tumor growth (neoangiogenesis). Unlike many other vascular targets, PSMA is specifically produced and expressed by these tumor-associated endothelial cells, making it a highly specific biomarker for tumor angiogenesis. The Capromab antibody (7E11-C5.3) binds to an intracellular epitope of PSMA. This suggests that for binding to occur in the neovasculature, the endothelial cell membranes must have a degree of permeability, a phenomenon often observed in the tumor microenvironment due to factors like necrosis or apoptosis.

Mechanism of Targeting

The logical framework for using a prostate-cancer-derived agent for other solid tumors is based on this shared vascular target.

Quantitative Data: PSMA Neovascular Expression

Immunohistochemical studies have quantified the prevalence of PSMA expression in the neovasculature across a range of non-prostate solid tumors. This data provides a strong foundation for selecting cancer types that may be amenable to PSMA-targeted imaging or therapy.

| Tumor Type | Subtype | No. of Samples | PSMA-Positive Neovasculature (%) | Reference |

| Lung Cancer | Non-Small Cell (NSCLC) | 87 | 85.1% | |

| Small Cell (SCLC) | 20 | 70.0% | ||

| Renal Cell Carcinoma | Clear Cell (CCRCC) | 21 | 76.2% | |

| Chromophobe | 16 | 31.2% | ||

| Papillary (PRCC) | 20 | 0% | ||

| Bladder Carcinoma | - | 10 | >80% (Moderate to Strong) | |

| Ovarian Carcinoma | - | 10 | >80% (Moderate to Strong) | |

| Pancreatic Carcinoma | - | 10 | >80% (Moderate to Strong) | |

| Glioblastoma | - | 5 | 80.0% | |

| Melanoma | - | 10 | 70.0% | |

| Non-Hodgkin's Lymphoma | - | 10 | 60.0% |

Note: The study by O'Keefe et al. (2012) used a semi-quantitative score; ">80%" reflects specimens with moderate (2+) to strong (3+) staining.

Experimental Protocols

The following sections detail the established methodologies for the preparation and use of ¹¹¹In-Capromab this compound for imaging. While these protocols were standardized for prostate cancer, they are directly applicable to imaging any solid tumor where PSMA is expressed in the neovasculature.

Radiolabeling of Capromab this compound with Indium-111

The preparation of ¹¹¹In-Capromab this compound is typically performed using a kit (ProstaScint®).

Materials:

-

ProstaScint® Kit:

-

Vial 1: 0.5 mg Capromab this compound in 1 mL sodium phosphate buffered saline.

-

Vial 2: 82 mg Sodium Acetate in 2 mL Water for Injection (Buffer Solution).

-

-

Sterile, non-pyrogenic high purity Indium In-111 Chloride solution (Activity: 220–260 MBq or 6–7 mCi).

-

Sterile 0.22 µm filter.

-

Appropriate shielding and handling equipment for radioactivity.

Procedure:

-

Buffering: Aseptically add the Sodium Acetate solution (Vial 2) to the Indium In-111 Chloride solution. This buffers the radioactive solution to the appropriate pH for conjugation.

-

Conjugation: Aseptically transfer the buffered Indium In-111 solution into the vial containing Capromab this compound (Vial 1).

-

Incubation: Gently swirl the vial and allow it to incubate at room temperature for at least 30 minutes.

-

Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC). The purity should be greater than 90%. If it is not, the preparation should not be administered.

-

Final Preparation: Draw the required patient dose into a sterile syringe through the 0.22 µm filter. The final product should be used within 8 hours of radiolabeling.

Immunoscintigraphy Protocol

The imaging protocol requires a significant delay between injection and scanning to allow for the clearance of background radioactivity.

Patient Preparation:

-

No specific bowel preparation is typically required.

-

Hydration may be encouraged to enhance renal clearance of any unbound radiolabel.

Administration:

-

Dose: 0.5 mg of Capromab this compound radiolabeled with 180–220 MBq (5–6 mCi) of Indium-111.

-

Route: Slow intravenous (IV) injection over approximately 5 minutes.

Imaging:

-

Timing: Imaging is performed 4 days (96 hours) after the IV injection.

-

Modality: Single-Photon Emission Computed Tomography (SPECT), often combined with a low-dose CT scan for anatomical co-registration (SPECT/CT).

-

Acquisition Parameters (Example):

-

Energy Windows: Dual symmetric 20% windows centered on the 174-keV and 245-keV photopeaks of Indium-111.

-

Matrix: 128 x 128.

-

Acquisition Time: Approximately 45 minutes for the SPECT component.

-

-

Optional Dual-Isotope Imaging: To improve localization by delineating blood pool activity, a second radiotracer (e.g., ⁹⁹ᵐTc-labeled red blood cells) can be administered just before imaging to acquire a comparative blood pool scan.

Visualization of the Biological Mechanism

The binding of ¹¹¹In-Capromab this compound to PSMA on the surface of neovascular endothelial cells is the critical event for imaging.

Clinical Findings in Non-Prostate Cancer

While large-scale clinical trials are lacking, case reports and small series have documented the uptake of ¹¹¹In-Capromab this compound in non-prostate malignancies, validating the biological rationale.

-

Renal Cell Carcinoma (RCC): Several reports describe the visualization of clear cell RCC using ¹¹¹In-Capromab this compound. In one detailed case, a patient with a history of prostate cancer presented with a rising PSA. A ProstaScint® scan showed avid uptake in a large renal mass, which was subsequently confirmed to be clear cell RCC, as well as in lymph nodes metastatic from the original prostate cancer. This highlights the agent's ability to target PSMA-expressing neovasculature in different tumor types within the same patient.

-

Other Malignancies: Anecdotal mentions suggest potential false-positive results in prostate cancer imaging due to uptake in small cell lung cancer, further indicating the targeting of PSMA in these tumors.

Future Directions and Conclusion

The exploration of this compound, specifically within the ¹¹¹In-Capromab this compound construct, for non-prostate cancer applications has primarily been limited by the agent's focus on its primary indication. The development of newer, small-molecule PSMA-targeting agents (e.g., PSMA-11, PSMA-617) with superior imaging characteristics and pharmacokinetics has largely superseded antibody-based approaches for PSMA imaging.

However, the foundational research involving Capromab this compound was crucial in establishing a key principle: PSMA is a valid and highly specific biomarker for the neovasculature of a multitude of solid tumors. This has paved the way for the current development of next-generation PSMA-targeted radioligand therapies and imaging agents being investigated for a broad range of cancers, including glioblastoma, lung, breast, and hepatocellular carcinoma. The data and protocols established with this compound thus provide a valuable historical and scientific context for this rapidly advancing field.

References

- 1. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]

- 2. ProstaScint Kit (Capromab this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PSMA radioligand therapy for solid tumors other than prostate cancer: background, opportunities, challenges, and first clinical reports - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the key players in the pharmaceutical industry targeting PSMA? [synapse.patsnap.com]

An In-depth Technical Guide to Immunoscintigraphy with Pendetide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoscintigraphy with Pendetide, commercially known as ProstaScint®, represents a significant advancement in the diagnostic imaging of prostate cancer.[1][2] This technique utilizes a radiolabeled monoclonal antibody to target and visualize prostate cancer cells, offering valuable information for disease staging and management.[1][3] This guide provides a comprehensive overview of the fundamental principles of immunoscintigraphy with this compound, detailing its mechanism of action, experimental protocols, and clinical performance data.

Core Principles of this compound Immunoscintigraphy

The diagnostic efficacy of this compound immunoscintigraphy is rooted in the highly specific interaction between a murine monoclonal antibody, Capromab, and the Prostate Specific Membrane Antigen (PSMA).[1] PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells.

The immunoscintigraphic agent, Capromab this compound, is a conjugate of three key components:

-

Capromab: A murine IgG1 monoclonal antibody (7E11-C5.3) that specifically targets an intracellular epitope of PSMA.

-

This compound (GYK-DTPA): A linker-chelator molecule covalently bound to Capromab. This component's crucial role is to securely bind a radioisotope.

-

Indium-111 (¹¹¹In): A gamma-emitting radioisotope chelated by this compound. The gamma rays emitted by ¹¹¹In can be detected by a gamma camera to generate scintigraphic images.

Upon intravenous administration, the ¹¹¹In-labeled Capromab this compound circulates throughout the body and preferentially binds to PSMA-expressing prostate cancer cells. The accumulation of the radiolabeled antibody at tumor sites allows for their visualization using Single Photon Emission Computed Tomography (SPECT).

Mechanism of Action Workflow

Caption: Workflow of this compound immunoscintigraphy from administration to imaging.

Quantitative Performance Data

The clinical utility of this compound immunoscintigraphy has been evaluated in various studies. The following tables summarize key quantitative data regarding its diagnostic performance in detecting lymph node metastases in patients with prostate cancer.

| Performance Metric | Study 1 | Study 2 | Study 3 |

| Sensitivity | 52% | 62% | 73% |

| Specificity | 96% | 72% | 53% |

| Positive Predictive Value | - | 62% | 89% |

| Negative Predictive Value | - | 72% | - |

| Overall Accuracy | - | 68% | - |

Note: Performance metrics can vary based on the patient population and study methodology.

Experimental Protocols

Radiolabeling of Capromab this compound with Indium-111

This protocol outlines the essential steps for the radiolabeling of the ProstaScint® kit. Strict aseptic techniques and appropriate radiation safety precautions must be followed.

Materials:

-

ProstaScint® Kit (containing one vial of Capromab this compound and one vial of sodium acetate buffer)

-

Sterile, non-pyrogenic Indium-111 (¹¹¹In) Chloride solution (high purity)

-

Sterile syringes and needles

-

Lead-shielded vial container

-

Dose calibrator

Procedure:

-

Preparation: Allow the ProstaScint® vial to reach room temperature.

-

Buffering of ¹¹¹In: Using a sterile syringe, withdraw the entire volume of the sodium acetate buffer and add it to the ¹¹¹In Chloride solution. Gently swirl the vial to mix.

-

Addition to Antibody: Withdraw the buffered ¹¹¹In solution and add it to the vial containing the Capromab this compound.

-

Incubation: Gently swirl the vial and let it stand at room temperature for 30 minutes to allow for chelation.

-

Quality Control: The radiochemical purity of the final product should be assessed using an appropriate method, such as instant thin-layer chromatography (ITLC), to ensure that the labeling efficiency is greater than 90%.

-

Dose Preparation: The final radiolabeled product should be drawn into a sterile syringe for administration. The patient dose should be measured using a dose calibrator. The recommended dose is 0.5 mg of Capromab this compound radiolabeled with 185 MBq (5 mCi) of ¹¹¹In.

Radiolabeling Workflow

Caption: Step-by-step workflow for the radiolabeling of Capromab this compound.

Immunoscintigraphy Imaging Protocol

The following is a general protocol for patient imaging with ¹¹¹In-Capromab this compound. Specifics may vary between institutions.

Patient Preparation:

-

Obtain informed consent.

-

No specific bowel preparation is typically required.

-

Patients should be well-hydrated.

Administration:

-

Administer the prepared dose of ¹¹¹In-Capromab this compound via a slow intravenous injection over 5 minutes.

-

Monitor the patient for any adverse reactions.

Imaging:

-

Imaging is typically performed 72 to 120 hours (3 to 5 days) post-injection to allow for clearance of background radioactivity.

-

Acquire planar whole-body images and SPECT images of the pelvis and any other areas of concern.

-

For improved anatomical localization, SPECT/CT fusion imaging is often employed.

Clinical Application and Logical Relationships

Caption: Logical flow of clinical application for this compound immunoscintigraphy.

Conclusion

Immunoscintigraphy with this compound provides a valuable tool for the non-invasive detection of metastatic prostate cancer. By targeting the overexpressed PSMA on cancer cells, this technique offers crucial information that can aid in the initial staging of high-risk patients and in the evaluation of patients with suspected recurrence. A thorough understanding of its fundamental principles, as outlined in this guide, is essential for its effective application in research and clinical settings. While newer imaging agents are now available, the principles established with this compound immunoscintigraphy have laid a foundation for the ongoing development of targeted radiopharmaceuticals in oncology.

References

Methodological & Application

Application Notes and Protocols for Capromab Pendetide in Prostate Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Capromab Pendetide (ProstaScint®), a murine monoclonal antibody targeting Prostate-Specific Membrane Antigen (PSMA), in preclinical prostate cancer xenograft models. This document is intended to guide researchers in designing and executing experiments for imaging and biodistribution studies.

Introduction

Capromab this compound is a murine IgG1 monoclonal antibody (7E11-C5.3) that recognizes an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein highly expressed in prostate cancer cells.[1][2][3] It is conjugated with this compound, a chelating agent for the radionuclide Indium-111 (¹¹¹In), enabling its use as a radioimmunoscintigraphic imaging agent.[4][5] In clinical settings, ¹¹¹In-Capromab this compound is utilized for Single-Photon Emission Computed Tomography (SPECT) imaging to detect and stage prostate cancer, particularly in identifying soft tissue metastases.

The application of Capromab this compound in prostate cancer xenograft models allows for the in vivo assessment of PSMA expression, evaluation of targeting efficiency, and biodistribution studies. These preclinical investigations are crucial for the development of novel PSMA-targeted therapies and diagnostics.

Mechanism of Action

Capromab this compound targets the intracellular domain of PSMA. For the antibody to bind to its epitope, the cell membrane must be permeable. In the context of tumors, this is often the case for necrotic or dying cells, allowing the antibody to access its target. This unique mechanism of targeting non-viable or membrane-compromised cells is a key consideration in experimental design and data interpretation. PSMA itself is overexpressed on prostate tumor cells and in the neovasculature of many solid tumors, but not in the vasculature of normal tissues, making it a valuable biomarker.

Quantitative Data Presentation

The following table summarizes the biodistribution of ¹¹¹In-Capromab this compound in LNCaP (PSMA-positive) tumor-bearing nude mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

| Tissue | Day 1 (%ID/g) | Day 3 (%ID/g) | Day 7 (%ID/g) |

| LNCaP Tumor | 14 | 30 | 30 |

| Lung | 4-6 | N/A | N/A |

| Spleen | 4-6 | N/A | N/A |

| Liver | 4-6 | N/A | N/A |

| Kidney | 4-6 | N/A | N/A |

| Muscle | <1 | N/A | N/A |

Data sourced from the Molecular Imaging and Contrast Agent Database (MICAD).

Experimental Protocols

Cell Line Selection and Culture

-

PSMA-Positive Cell Line: LNCaP is a human prostate adenocarcinoma cell line that expresses PSMA and is commonly used for establishing xenografts for Capromab this compound studies.

-

PSMA-Negative Control Cell Lines: PC-3 and DU-145 are human prostate cancer cell lines that are negative for PSMA expression and can be used as negative controls to demonstrate targeting specificity.

-

Cell Culture: Cells should be cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) under standard conditions (37°C, 5% CO₂).

Xenograft Model Establishment

-

Animal Model: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are suitable for establishing xenografts.

-

Implantation: Subcutaneously inject approximately 5 x 10⁶ LNCaP, PC-3, or DU-145 cells suspended in a suitable medium (e.g., a mixture of medium and Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Experiments can typically commence when tumors reach a volume of 100-200 mm³.

Radiolabeling of Capromab this compound with Indium-111

-

Reagents: Use a commercially available kit for the preparation of ¹¹¹In-Capromab this compound. This typically includes a vial containing 0.5 mg of Capromab this compound and a vial for buffering the ¹¹¹In chloride solution.

-

Procedure:

-

Buffer the sterile, non-pyrogenic high purity ¹¹¹In chloride solution with the provided sodium acetate solution.

-

Add the buffered ¹¹¹In chloride to the vial containing Capromab this compound.

-

Incubate the mixture at room temperature for 30 minutes.

-

The final product, ¹¹¹In-Capromab this compound, is ready for injection.

-

Administration and Imaging Protocol

-

Dosage: An exemplary dose for biodistribution studies in mice is 11.7 µg of ¹¹¹In-Capromab this compound with an activity of 0.59 MBq (16 µCi). The dose can be adjusted based on the specific requirements of the imaging system and study design.

-

Administration: Administer the radiolabeled antibody intravenously via the tail vein.

-

SPECT/CT Imaging:

-

Anesthetize the mice before and during imaging.

-

Acquire whole-body SPECT/CT images at various time points post-injection (e.g., day 1, 3, 4, and 7) to assess the biodistribution and tumor targeting of ¹¹¹In-Capromab this compound.

-

Modern preclinical SPECT systems can achieve sub-millimeter resolution, which is essential for imaging small animals.

-

Biodistribution Studies

-

Tissue Collection: At predetermined time points post-injection, euthanize the mice.

-

Organ Harvesting: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the %ID/g for each tissue by normalizing the radioactivity of the tissue to its weight and the total injected dose.

Concluding Remarks

The use of Capromab this compound in prostate cancer xenograft models provides a valuable tool for preclinical research. The protocols and data presented herein offer a foundation for conducting imaging and biodistribution studies to investigate PSMA targeting. Careful consideration of the antibody's mechanism of action, particularly its targeting of an intracellular epitope, is essential for accurate experimental design and interpretation of results. These preclinical models are instrumental in the ongoing development and evaluation of novel diagnostic and therapeutic agents for prostate cancer.

References

- 1. 111In-Capromab this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]

- 3. Capromab this compound. A review of its use as an imaging agent in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 111In-capromab this compound: the evolution of prostate specific membrane antigen and the nuclear imaging of its 111In-labelled murine antibody in the evaluation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indium (111In) capromab this compound - Wikipedia [en.wikipedia.org]

Application Note: In Vitro Binding Assay for Pendetide with LNCaP Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pendetide, the active component of the diagnostic imaging agent Capromab this compound (ProstaScint®), is a murine monoclonal antibody (7E11-C5.3) that targets an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a transmembrane glycoprotein that is highly expressed in prostate cancer cells, including the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.[2][3] The intracellular binding site of this compound necessitates the permeabilization of the cell membrane for in vitro binding studies.[4] This application note provides a detailed protocol for conducting an in vitro radioligand binding assay to characterize the interaction of this compound with PSMA in LNCaP cells. The protocols for both saturation and competitive binding assays are described, which are essential for determining binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.

Principle of the Assay

This assay measures the binding of radiolabeled this compound to its target, PSMA, within LNCaP cells. As the 7E11-C5.3 antibody in this compound recognizes an intracellular domain of PSMA, the cells must first be permeabilized to allow the antibody to access its binding site. The amount of bound radioligand is quantified using a gamma counter, and this data is used to determine key binding parameters.

Data Presentation

The following table summarizes the reported binding characteristics of the antibody component of this compound (7E11-C5) with LNCaP cells. It is important to note that binding is observed in permeabilized cells.